1,3-Butanedithiol
Overview
Description
1,3-Butanedithiol, also known as butane-1,3-dithiol, is an organic compound with the molecular formula C₄H₁₀S₂. It is a colorless liquid with a strong, unpleasant odor. This compound is characterized by the presence of two thiol groups (-SH) attached to the first and third carbon atoms of a butane chain. Thiol groups are known for their high reactivity, particularly in forming disulfide bonds, which makes this compound a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Butanedithiol can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromobutane with sodium hydrosulfide (NaSH) in an aqueous medium. The reaction proceeds as follows:
BrCH2CH2CH2CH2Br+2NaSH→HSCH2CH2CH2CH2SH+2NaBr
Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperatures can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1,3-Butanedithiol undergoes various chemical reactions due to the presence of its reactive thiol groups. Some of the key reactions include:
Oxidation: this compound can be oxidized to form disulfides. For example, oxidation with hydrogen peroxide (H₂O₂) results in the formation of 1,2-dithiane:
2HSCH2CH2CH2CH2SH+H2O2→S2(CH2)4+2H2O
Reduction: The thiol groups in this compound can be reduced to form corresponding thiolates. This reaction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: this compound can undergo nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers:
HSCH2CH2CH2CH2SH+RBr→RSCH2CH2CH2CH2SR+HBr
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), atmospheric oxygen (O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (RBr), base catalysts
Major Products:
Oxidation: 1,2-Dithiane
Reduction: Thiolates
Substitution: Thioethers
Scientific Research Applications
1,3-Butanedithiol has a wide range of applications in scientific research, including:
Chemistry:
Synthesis of Polymers: It is used as a cross-linking agent in the synthesis of polymers and resins.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology:
Protein Folding Studies: The thiol groups in this compound can form disulfide bonds, making it useful in studies related to protein folding and stability.
Medicine:
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry:
Corrosion Inhibitors: Employed as a corrosion inhibitor in various industrial applications.
Flavor and Fragrance Industry: Used in trace amounts to impart specific flavors and fragrances.
Mechanism of Action
The mechanism of action of 1,3-butanedithiol primarily involves its thiol groups. These groups can undergo oxidation to form disulfide bonds, which play a crucial role in various biochemical and chemical processes. The formation of disulfide bonds is essential in stabilizing the three-dimensional structure of proteins and other macromolecules. Additionally, the thiol groups can act as nucleophiles, participating in substitution reactions and forming thioethers .
Comparison with Similar Compounds
1,3-Butanedithiol can be compared with other similar compounds such as:
1,2-Ethanedithiol:
Structure: Contains two thiol groups attached to a two-carbon chain.
Reactivity: Similar reactivity due to the presence of thiol groups but differs in chain length and steric effects.
1,4-Butanedithiol:
Structure: Contains two thiol groups attached to a four-carbon chain but at the first and fourth positions.
Reactivity: Similar reactivity but differs in the position of thiol groups, affecting its chemical behavior.
1-Butanethiol:
Structure: Contains a single thiol group attached to a four-carbon chain.
Reactivity: Less reactive compared to this compound due to the presence of only one thiol group.
Properties
IUPAC Name |
butane-1,3-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEPRJBZFCWFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865146 | |
Record name | Butane-1,3-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
liquid with meaty odour | |
Record name | 1,3-Butanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/492/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; miscible in fat | |
Record name | 1,3-Butanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/492/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.052 (d20/4) | |
Record name | 1,3-Butanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/492/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
24330-52-7 | |
Record name | 1,3-Butanedithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24330-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Butanedithiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024330527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane-1,3-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane-1,3-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-BUTANEDITHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85VJA9KBCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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